3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole
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Overview
Description
3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, affecting normal nerve pulse transmission .
Mode of Action
For instance, similar compounds have been shown to reduce the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been shown to affect pathways involving reactive oxygen species (ros) and lipid peroxidation . These compounds increase dramatically under cellular damage, and their overexpression has been linked to disease development .
Result of Action
Related compounds have been shown to cause changes at the cellular level, such as increased levels of malondialdehyde (mda), a biomarker for oxidative injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-dichlorophenylmethanol with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with hydrazine to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-chlorobenzoyl)-1H-pyrazole
- 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-bromobenzoyl)-1H-pyrazole
Uniqueness
3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents .
Properties
IUPAC Name |
[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FN2O2/c24-18-6-1-17(21(25)13-18)14-30-20-9-4-15(5-10-20)22-11-12-28(27-22)23(29)16-2-7-19(26)8-3-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRVWEFHWMMSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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